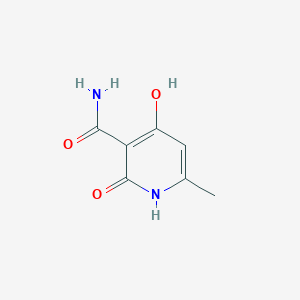
2,4-Dihydroxy-6-methylnicotinamide
説明
2,4-Dihydroxy-6-methylnicotinamide is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109235. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,4-Dihydroxy-6-methylnicotinamide (DHMN) is a derivative of nicotinamide that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by the presence of hydroxyl groups at positions 2 and 4, along with a methyl group at position 6 of the nicotinamide ring, which may significantly influence its biological interactions and therapeutic potential.
The biological activity of DHMN is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The compound's structural features facilitate hydrogen bonding and other interactions that enhance its efficacy against specific biological targets. Notably, it has been implicated in modulating pathways associated with oxidative stress and inflammation, making it a candidate for therapeutic applications in conditions such as cancer and neurodegenerative diseases.
Biological Activities
Research has highlighted several key biological activities of DHMN:
- Antioxidant Activity : DHMN exhibits significant antioxidant properties, which can protect cells from oxidative damage. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.
- Antimicrobial Properties : Studies have shown that DHMN possesses antimicrobial activity against various pathogens, suggesting its potential use in treating infections.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in preclinical models, indicating its potential as an anti-inflammatory agent.
Research Findings
A comprehensive review of the literature reveals several studies investigating the biological activity of DHMN. Below are some notable findings:
Case Studies
- Cognitive Function Improvement : A randomized controlled trial investigated the effects of a combination therapy including DHMN on cognitive function in Alzheimer's disease patients. Results indicated significant improvements in cognitive scores compared to placebo groups, suggesting a neuroprotective role for DHMN through its metabolic modulation properties .
- Cancer Cell Proliferation Inhibition : In vitro studies have demonstrated that DHMN inhibits cell proliferation in various cancer cell lines, including breast and leukemia cells. The compound exhibited dose-dependent effects, with IC50 values indicating substantial potency against these malignancies .
特性
IUPAC Name |
4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-3-2-4(10)5(6(8)11)7(12)9-3/h2H,1H3,(H2,8,11)(H2,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBBEZHQQWMONY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80715983 | |
| Record name | 4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80715983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68373-65-9 | |
| Record name | 68373-65-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80715983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















